5-(2-Chloro-5-fluorophenyl)nicotinic acid
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Overview
Description
5-(2-Chloro-5-fluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H7ClFNO2 and a molecular weight of 251.64 g/mol It is a derivative of nicotinic acid, featuring a chloro and fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-chloro-5-fluorophenylboronic acid), organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: Typically between 50-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives
Reduction: Reduction of the nitro group to an amine
Substitution: Halogen substitution reactions, where the chloro or fluoro groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
5-(2-Chloro-5-fluorophenyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe or inhibitor
Medicine: Explored for its therapeutic potential in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluorophenylboronic acid
- 5-Chloro-2-fluorophenylboronic acid
- 2-Chloro-5-fluorophenylacetic acid
Uniqueness
5-(2-Chloro-5-fluorophenyl)nicotinic acid is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties compared to other similar compounds. Its combination of chloro and fluoro substituents can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
1346692-26-9 |
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Molecular Formula |
C12H7ClFNO2 |
Molecular Weight |
251.64 g/mol |
IUPAC Name |
5-(2-chloro-5-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClFNO2/c13-11-2-1-9(14)4-10(11)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
InChI Key |
CXMUHOLHSYQREH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CN=C2)C(=O)O)Cl |
Origin of Product |
United States |
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